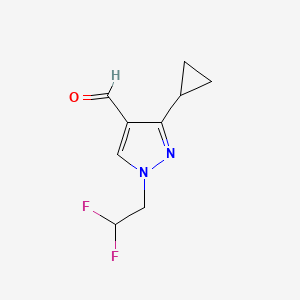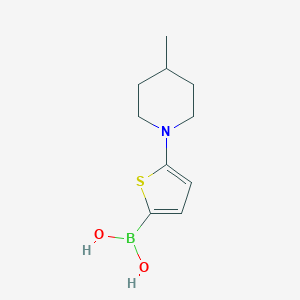
(5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid: is an organic compound with the molecular formula C10H16BNO2S It is a boronic acid derivative featuring a thiophene ring substituted with a 4-methylpiperidin-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperidine Group: The 4-methylpiperidin-1-yl group can be introduced via nucleophilic substitution reactions.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Boronate esters.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The boronic acid group makes this compound useful as a catalyst in Suzuki-Miyaura cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine:
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which (5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can influence various cellular pathways, leading to the desired biological effect .
Comparación Con Compuestos Similares
(5-(4-Methylpiperidin-1-yl)thiophene-2-boronic acid pinacol ester): Similar structure but with a pinacol ester group.
2-(1-Methylpiperidin-4-yl)thiazol-5-amine: Contains a thiazole ring instead of a thiophene ring.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Features a pyridine ring and a sulfonamide group.
Uniqueness:
- The combination of the thiophene ring with the 4-methylpiperidin-1-yl group and the boronic acid functionality makes (5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid unique. This structure allows for versatile reactivity and potential applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H16BNO2S |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
[5-(4-methylpiperidin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-4-6-12(7-5-8)10-3-2-9(15-10)11(13)14/h2-3,8,13-14H,4-7H2,1H3 |
Clave InChI |
RMWSPVHMWRHWMO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)N2CCC(CC2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


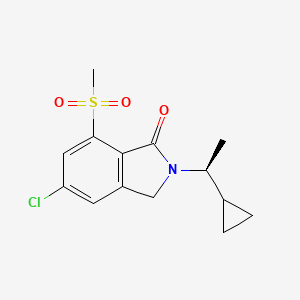


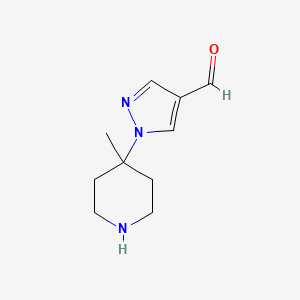
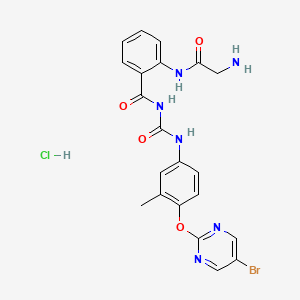
![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
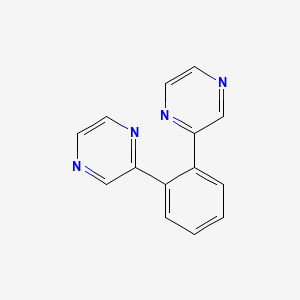
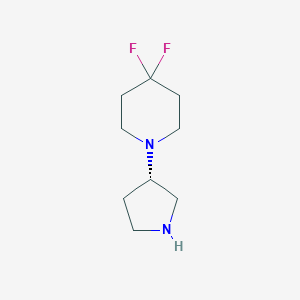
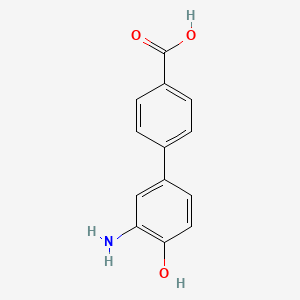
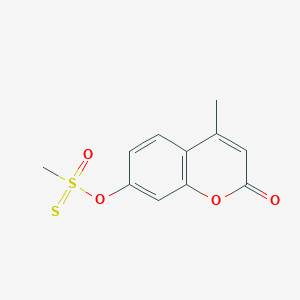
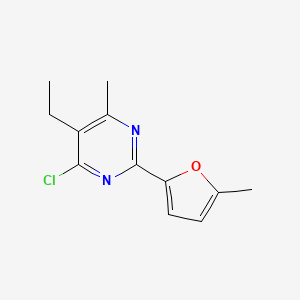

![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
